Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]-
Overview
Description
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is an organic compound with the molecular formula C8H10INO2 It is a derivative of pyridine, featuring an iodine atom and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- typically involves the iodination of 6-methylpyridin-3-ol followed by the reaction with ethylene oxide. The reaction conditions often require the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Products include azido, thiocyanato, or other substituted derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include deiodinated or reduced pyridine derivatives.
Scientific Research Applications
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- involves its interaction with molecular targets through its iodine and hydroxyl groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
- 2-(2-Chloro-6-methylpyridin-3-yloxy)ethanol
- 2-(2-Fluoro-6-methylpyridin-3-yloxy)ethanol
Uniqueness
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns compared to its bromo, chloro, and fluoro analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .
Properties
CAS No. |
443955-66-6 |
---|---|
Molecular Formula |
C8H10INO2 |
Molecular Weight |
279.07 g/mol |
IUPAC Name |
2-(2-iodo-6-methylpyridin-3-yl)oxyethanol |
InChI |
InChI=1S/C8H10INO2/c1-6-2-3-7(8(9)10-6)12-5-4-11/h2-3,11H,4-5H2,1H3 |
InChI Key |
DBIAVKUZUAPQBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCCO)I |
Origin of Product |
United States |
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